molecular formula C22H21N3O6S B3515752 N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide

N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3515752
M. Wt: 455.5 g/mol
InChI Key: ATSOCNZUMBAXGM-UHFFFAOYSA-N
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Description

N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitrophenoxy group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrophenol with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid. This intermediate is then reacted with N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine, iron(III) chloride.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide
  • N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both sulfonamide and nitrophenoxy groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-2-24(18-6-4-3-5-7-18)32(29,30)21-14-8-17(9-15-21)23-22(26)16-31-20-12-10-19(11-13-20)25(27)28/h3-15H,2,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSOCNZUMBAXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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